molecular formula C20H28N2O5 B2894977 Tert-butyl (3aS,7S,7aS)-7-{[(benzyloxy)carbonyl]amino}-octahydrofuro[3,2-c]pyridine-5-carboxylate CAS No. 1932475-25-6

Tert-butyl (3aS,7S,7aS)-7-{[(benzyloxy)carbonyl]amino}-octahydrofuro[3,2-c]pyridine-5-carboxylate

Cat. No.: B2894977
CAS No.: 1932475-25-6
M. Wt: 376.453
InChI Key: JNYOIJQETTZRFY-ULQDDVLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3aS,7S,7aS)-7-{[(benzyloxy)carbonyl]amino}-octahydrofuro[3,2-c]pyridine-5-carboxylate is a complex organic compound that features a tert-butyl ester group, a benzyloxycarbonyl-protected amine, and a fused bicyclic ring system. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (3aS,7S,7aS)-7-{[(benzyloxy)carbonyl]amino}-octahydrofuro[3,2-c]pyridine-5-carboxylate typically involves multiple steps, including the formation of the bicyclic ring system, introduction of the tert-butyl ester group, and protection of the amine with a benzyloxycarbonyl group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3aS,7S,7aS)-7-{[(benzyloxy)carbonyl]amino}-octahydrofuro[3,2-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Tert-butyl (3aS,7S,7aS)-7-{[(benzyloxy)carbonyl]amino}-octahydrofuro[3,2-c]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl (3aS,7S,7aS)-7-{[(benzyloxy)carbonyl]amino}-octahydrofuro[3,2-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved in these interactions are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl esters: Compounds with similar tert-butyl ester groups.

    Benzyloxycarbonyl-protected amines: Compounds with similar protective groups for amines.

    Bicyclic ring systems: Compounds with similar fused ring structures.

Uniqueness

Tert-butyl (3aS,7S,7aS)-7-{[(benzyloxy)carbonyl]amino}-octahydrofuro[3,2-c]pyridine-5-carboxylate is unique due to its combination of a tert-butyl ester group, a benzyloxycarbonyl-protected amine, and a fused bicyclic ring system. This combination of features is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

tert-butyl (3aS,7S,7aS)-7-(phenylmethoxycarbonylamino)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-11-15-9-10-25-17(15)16(12-22)21-18(23)26-13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,21,23)/t15-,16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYOIJQETTZRFY-ULQDDVLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCOC2C(C1)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCO[C@@H]2[C@H](C1)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.